molecular formula C21H34O2 B14172217 3-Pentadec-10-enylbrenzcatechin CAS No. 492-90-0

3-Pentadec-10-enylbrenzcatechin

Cat. No.: B14172217
CAS No.: 492-90-0
M. Wt: 318.5 g/mol
InChI Key: WXZPKABXYFJVLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadec-10-enylbrenzcatechin typically involves several steps. One common method starts with 2,3-dimethoxybenzaldehyde, which undergoes a Barbier coupling reaction. This is followed by the conversion of the protecting group from methyl ether to acetonylidene, and a Wittig reaction to introduce the aliphatic chain . The final product is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pentadec-10-enylbrenzcatechin can undergo various chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to quinones under appropriate conditions.

    Reduction: The double bond in the aliphatic chain can be reduced to a single bond.

    Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Saturated aliphatic chain derivatives.

    Substitution: Various substituted catechol derivatives.

Scientific Research Applications

3-Pentadec-10-enylbrenzcatechin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentadec-10-enylbrenzcatechin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Pentadec-10-enylbrenzcatechin is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly interesting for applications requiring specific hydrophobic interactions and structural characteristics.

Properties

CAS No.

492-90-0

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-pentadec-10-enylbenzene-1,2-diol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3

InChI Key

WXZPKABXYFJVLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

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